Cytostatic IC50 vs. Cytotoxic Polyketide Analogues in Fibroblast Models
In head-to-head comparisons from the primary discovery paper, Leptolstatin demonstrates a cytostatic, not cytotoxic, effect on rat normal fibroblasts (3Y1) at an IC50 of 0.4 ng/mL [1]. This contrasts sharply with structurally related polyketides like Callystatin A and Leptomycin B, which exhibit potent cytotoxicity (Callystatin A: IC50 of 0.01 ng/mL against KB carcinoma cells [2]). The effect of Leptolstatin is reversible upon washout, enabling the study of cell cycle recovery, whereas the cytotoxic action of its analogues is typically irreversible [1].
| Evidence Dimension | Cellular Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.4 ng/mL |
| Comparator Or Baseline | Callystatin A: 0.01 ng/mL (KB cells); Leptomycin B: 0.1-10 nM (various cancer cell lines) |
| Quantified Difference | Leptolstatin is 40-fold less potent than Callystatin A in the primary assays, but its mechanism is cytostatic, not cytotoxic. |
| Conditions | Rat normal fibroblasts (3Y1) for Leptolstatin; KB carcinoma cells for Callystatin A; various cancer cell lines for Leptomycin B. |
Why This Matters
Procurement of Leptolstatin over its more potent analogues is justified when the research goal is reversible cell cycle arrest without inducing apoptosis, a requirement for studies on DNA repair, checkpoint recovery, or generation of tetraploid models.
- [1] Abe K, Yoshida M, Horinouchi S, Beppu T. Leptolstatin from Streptomyces sp. SAM1595, a new gap phase-specific inhibitor of the mammalian cell cycle. I. Screening, taxonomy, purification and biological activities. J Antibiot (Tokyo). 1993 May;46(5):728-34. doi: 10.7164/antibiotics.46.728. PMID: 8514626. View Source
- [2] Kobayashi M, Higuchi K, Murakami N, Tajima H, Aoki S. Callystatin A, a potent cytotoxic polyketide from the marine sponge, Callyspongia truncata. Tetrahedron Letters. 1997 Apr 21;38(16):2859-2862. doi: 10.1016/S0040-4039(97)00482-6. View Source
